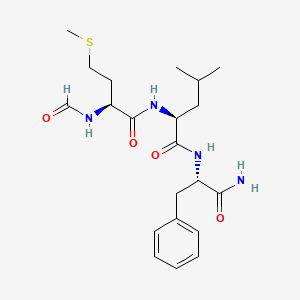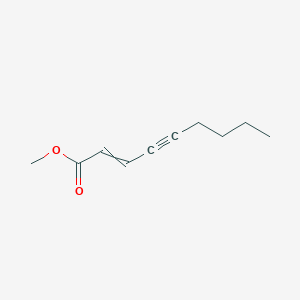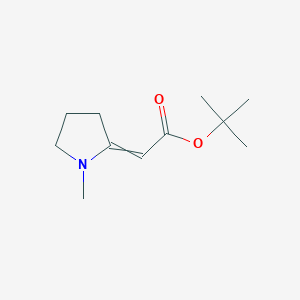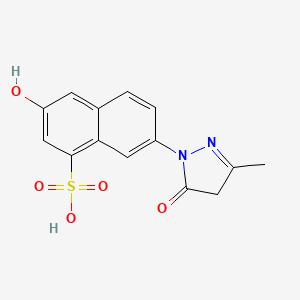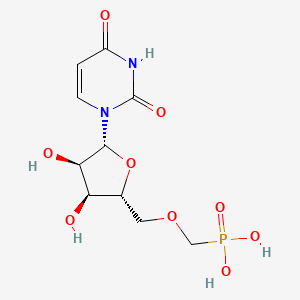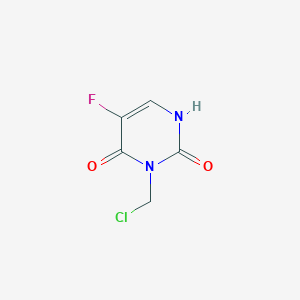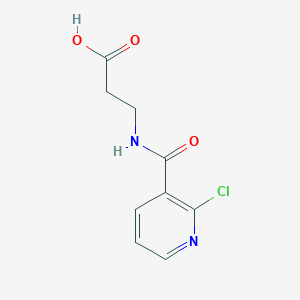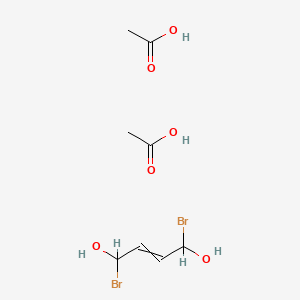
Acetic acid;1,4-dibromobut-2-ene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1,4-dibromobut-2-ene-1,4-diol is a chemical compound with the molecular formula C6H8Br2O4 It is a derivative of butene, featuring two bromine atoms and two hydroxyl groups attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,4-dibromobut-2-ene-1,4-diol typically involves the bromination of butene derivatives. One common method is the addition of bromine to but-2-ene, followed by hydrolysis to introduce the hydroxyl groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1,4-dibromobut-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atoms can be reduced to form butene derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of butene or butane derivatives.
Substitution: Formation of amino or thiol-substituted butene derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1,4-dibromobut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of acetic acid;1,4-dibromobut-2-ene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromobut-2-ene: Lacks the hydroxyl groups present in acetic acid;1,4-dibromobut-2-ene-1,4-diol.
1,4-Dibromo-2-butene: Another isomer with different spatial arrangement of bromine atoms.
2,3-Dibromobutane: A saturated derivative with bromine atoms on adjacent carbon atoms
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
74930-75-9 |
|---|---|
Molekularformel |
C8H14Br2O6 |
Molekulargewicht |
366.00 g/mol |
IUPAC-Name |
acetic acid;1,4-dibromobut-2-ene-1,4-diol |
InChI |
InChI=1S/C4H6Br2O2.2C2H4O2/c5-3(7)1-2-4(6)8;2*1-2(3)4/h1-4,7-8H;2*1H3,(H,3,4) |
InChI-Schlüssel |
VIJSWEHYGXDITP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C(=CC(O)Br)C(O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



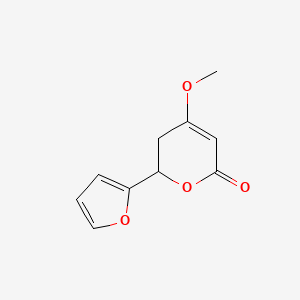
![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
